molecular formula C12H16Se B14709885 Benzene, (cyclohexylseleno)- CAS No. 22233-91-6

Benzene, (cyclohexylseleno)-

Cat. No.: B14709885
CAS No.: 22233-91-6
M. Wt: 239.23 g/mol
InChI Key: SNICWIDEQNVRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (cyclohexylseleno)- is an organoselenium compound that features a benzene ring bonded to a cyclohexylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (cyclohexylseleno)- typically involves the reaction of benzene with cyclohexylselenol in the presence of a suitable catalyst. One common method is the selenation of benzene using cyclohexylselenol and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of Benzene, (cyclohexylseleno)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, (cyclohexylseleno)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the seleno group to a selenide or even to elemental selenium.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens, nitrating agents, or sulfonating agents in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and elemental selenium.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, (cyclohexylseleno)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, (cyclohexylseleno)- exerts its effects involves the interaction of the seleno group with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (phenylseleno)-: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Benzene, (methylseleno)-: Contains a methyl group instead of a cyclohexyl group.

    Benzene, (ethylseleno)-: Features an ethyl group in place of the cyclohexyl group.

Uniqueness

Benzene, (cyclohexylseleno)- is unique due to the presence of the cyclohexyl group, which can influence the compound’s steric and electronic properties. This can lead to differences in reactivity and biological activity compared to other seleno-substituted benzenes.

Properties

CAS No.

22233-91-6

Molecular Formula

C12H16Se

Molecular Weight

239.23 g/mol

IUPAC Name

cyclohexylselanylbenzene

InChI

InChI=1S/C12H16Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

SNICWIDEQNVRJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.